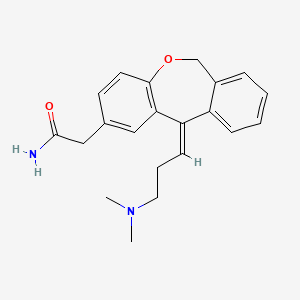
OlopatadineAmide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OlopatadineAmide is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. Olopatadine is widely used in the treatment of allergic conjunctivitis and rhinitis due to its ability to block the effects of histamine, a primary mediator of inflammatory and allergic reactions .
Méthodes De Préparation
The synthesis of OlopatadineAmide involves several steps, starting from the dibenz[b,e]oxepin-11-one derivative. The process typically includes a Wittig reaction, which is a key step in the synthesis of olopatadine . Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
OlopatadineAmide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
OlopatadineAmide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving histamine H1 antagonists.
Biology: Research on olopatadine and its derivatives helps in understanding the mechanisms of allergic reactions and inflammation.
Medicine: this compound is studied for its potential therapeutic effects in treating allergic conditions.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems .
Mécanisme D'action
OlopatadineAmide exerts its effects by blocking the histamine H1 receptors, thereby preventing histamine from binding and initiating an allergic response. This action stabilizes mast cells and inhibits the release of inflammatory mediators such as leukotrienes and thromboxanes .
Comparaison Avec Des Composés Similaires
OlopatadineAmide is unique due to its dual action as a histamine H1 antagonist and mast cell stabilizer. Similar compounds include:
Azelastine: Another histamine H1 antagonist with similar anti-allergic properties.
Doxepin: A structural analog of olopatadine with minimal anti-allergic activity.
This compound stands out due to its superior comfort and tolerability profile, making it a preferred choice in ophthalmic and nasal formulations .
Propriétés
Formule moléculaire |
C21H24N2O2 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetamide |
InChI |
InChI=1S/C21H24N2O2/c1-23(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(22)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H2,22,24)/b18-8- |
Clé InChI |
ONMJUODQUPOCQH-LSCVHKIXSA-N |
SMILES isomérique |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)N |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-O-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B15288056.png)
![5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine](/img/structure/B15288061.png)
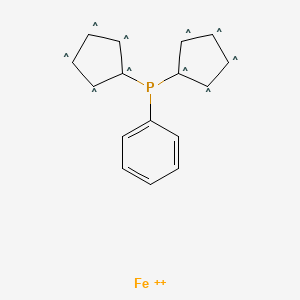
![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B15288091.png)
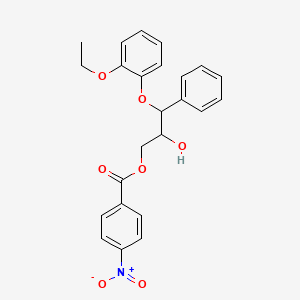
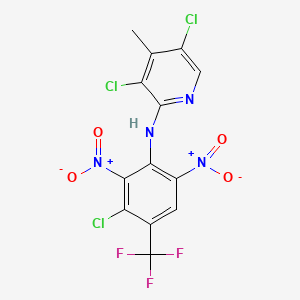
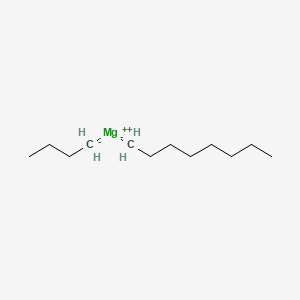
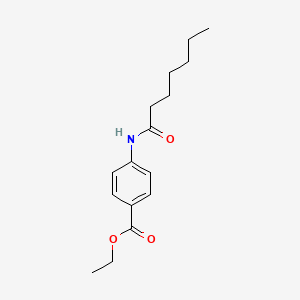
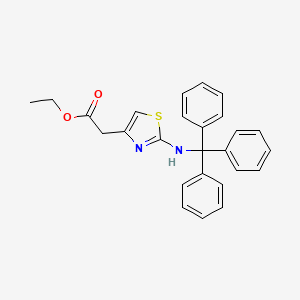
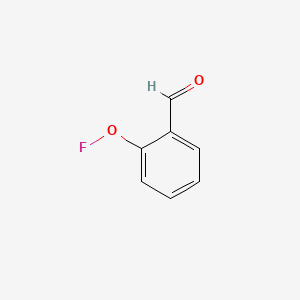
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
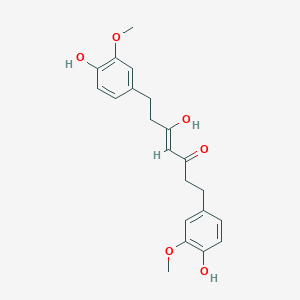
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
